Cbz-DL-His-DL-Trp-OH
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Overview
Description
Z-HIS-TRP-OH: Nα-Carbobenzyloxy-L-histidyl-L-tryptophan , is a dipeptide composed of the amino acids histidine and tryptophan. This compound is significant in various biochemical and pharmacological studies due to its role as an intermediate in peptide synthesis and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-HIS-TRP-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, histidine, to a resin. The amino group of histidine is protected by a carbobenzyloxy (Cbz) group to prevent unwanted reactions. The second amino acid, tryptophan, is then coupled to the histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product is cleaved from the resin and deprotected to yield Z-HIS-TRP-OH .
Industrial Production Methods: Industrial production of Z-HIS-TRP-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by cleavage and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Z-HIS-TRP-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form hydroxytryptophan derivatives.
Reduction: The imidazole ring of histidine can be reduced under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Hydroxytryptophan derivatives.
Reduction: Reduced histidine derivatives.
Substitution: Various peptide derivatives depending on the nucleophile used.
Scientific Research Applications
Z-HIS-TRP-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and biomarker discovery.
Industry: Utilized in the production of peptide-based drugs and biotechnological products
Mechanism of Action
The mechanism of action of Z-HIS-TRP-OH involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal coordination, while the tryptophan residue can engage in π-π interactions and hydrophobic interactions. These interactions enable Z-HIS-TRP-OH to modulate enzymatic activity and influence various biochemical processes .
Comparison with Similar Compounds
Z-TRP-OH: Nα-Carbobenzyloxy-L-tryptophan, a similar dipeptide with only tryptophan.
Z-HIS-OH: Nα-Carbobenzyloxy-L-histidine, a similar dipeptide with only histidine.
Uniqueness: Z-HIS-TRP-OH is unique due to the presence of both histidine and tryptophan residues, which allows it to participate in a broader range of biochemical interactions and reactions compared to its individual components .
Properties
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c31-23(29-22(24(32)33)10-17-12-27-20-9-5-4-8-19(17)20)21(11-18-13-26-15-28-18)30-25(34)35-14-16-6-2-1-3-7-16/h1-9,12-13,15,21-22,27H,10-11,14H2,(H,26,28)(H,29,31)(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINLNSVUUQVSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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